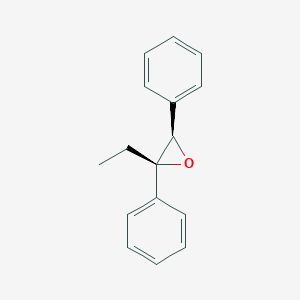
(2R,3R)-2-ethyl-2,3-diphenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-ethyl-2,3-diphenyloxirane is a chiral epoxide compound characterized by its two phenyl groups and an ethyl group attached to an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-2,3-diphenyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-ethyl-2,3-diphenyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-ethyl-2,3-diphenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. The compound’s stereochemistry plays a crucial role in its interactions and the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-ethyl-2,3-diphenyloxirane: The enantiomer of (2R,3R)-2-ethyl-2,3-diphenyloxirane, with similar chemical properties but different biological activities.
(2R,3R)-2,3-butanediol: Another chiral compound with two stereocenters, used in various industrial applications.
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: A compound with multiple phenyl groups and stereocenters, used in host-guest chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and ethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(2R,3R)-2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3/t15-,16-/m1/s1 |
Clé InChI |
WTVDAZOYXCCQFU-HZPDHXFCSA-N |
SMILES isomérique |
CC[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)


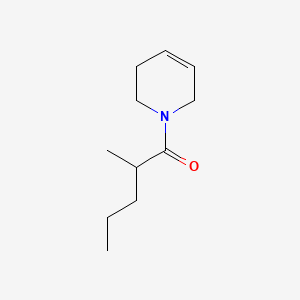
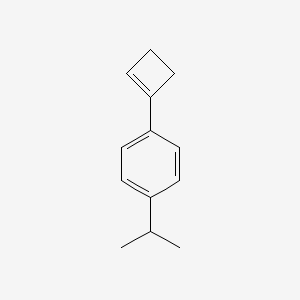

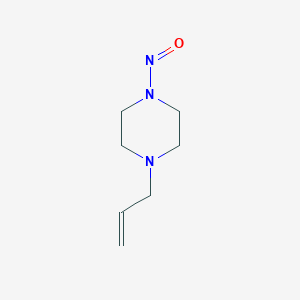
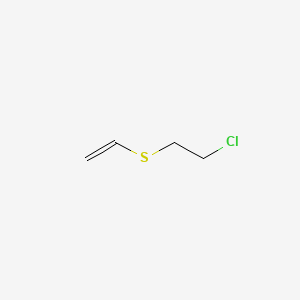
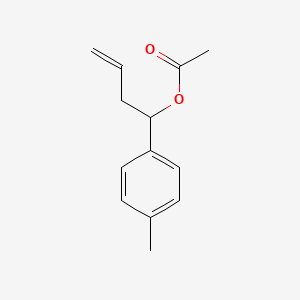
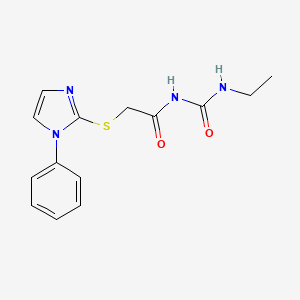
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)

